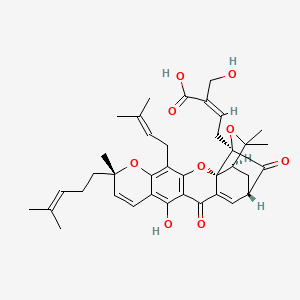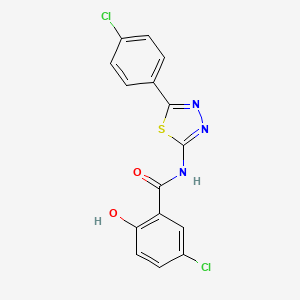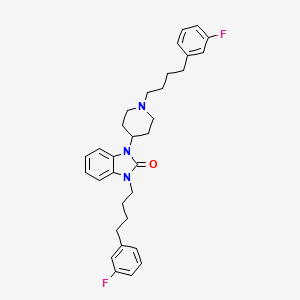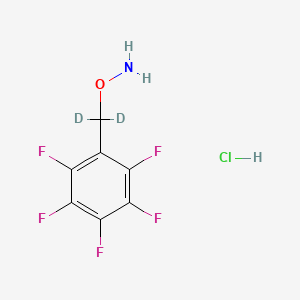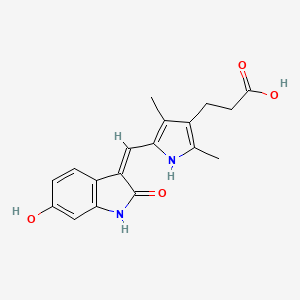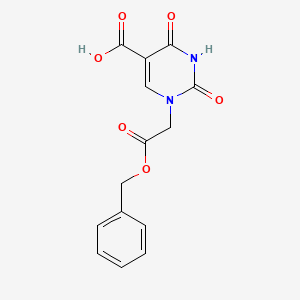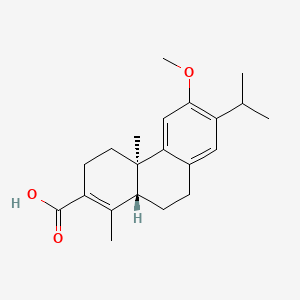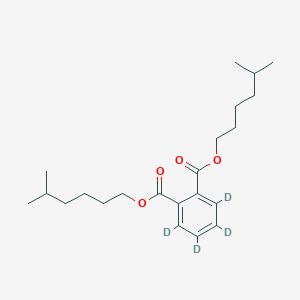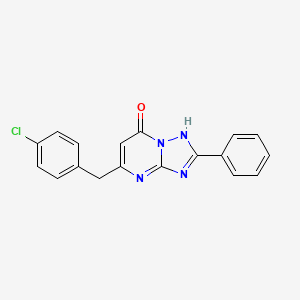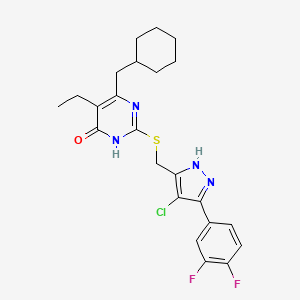
Denv-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Denv-IN-5 is a potent and selective inhibitor of the dengue virus (DENV). It has shown effectiveness against all four serotypes of the dengue virus (DENV-I to DENV-IV) with half-maximal effective concentration (EC50) values of 1.47, 9.23, 7.08, and 8.91 μM, respectively . Additionally, this compound has demonstrated inhibitory activity against the HIV-1IIIB strain with an EC50 of 0.1512 μM . This compound is primarily used for research purposes and is not intended for human consumption .
Preparation Methods
The synthetic routes and reaction conditions for Denv-IN-5 are not explicitly detailed in the available literature. it is known that the compound is synthesized through a series of chemical reactions involving the formation of a pyrazole ring and subsequent modifications to enhance its antiviral properties
Chemical Reactions Analysis
Denv-IN-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its antiviral activity.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically derivatives of this compound with modified antiviral properties.
Scientific Research Applications
Denv-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and modification of antiviral agents.
Biology: Employed in research to understand the mechanisms of viral inhibition and the interaction between the compound and viral proteins.
Medicine: Investigated for its potential use in developing antiviral therapies for dengue and HIV infections.
Industry: Utilized in the development of diagnostic tools and assays for detecting dengue virus and HIV.
Mechanism of Action
Denv-IN-5 exerts its effects by inhibiting the replication of the dengue virus and HIV. The compound targets the viral protease enzymes, which are essential for the replication and maturation of the virus . By binding to these enzymes, this compound prevents the cleavage of viral polyproteins, thereby inhibiting the production of functional viral particles . This mechanism of action is crucial for its antiviral activity against both dengue virus and HIV .
Comparison with Similar Compounds
Denv-IN-5 is unique in its dual inhibitory activity against both dengue virus and HIV. Similar compounds include:
Flaviviruses-IN-3: Another inhibitor targeting flaviviruses, but with different structural properties.
Anthraquinone: Known for its antiviral activity but with a different mechanism of action.
L-Lysine hydrochloride: An antiviral agent with a distinct chemical structure and target.
Compared to these compounds, this compound stands out due to its high selectivity and potency against multiple serotypes of the dengue virus and its additional activity against HIV .
Properties
Molecular Formula |
C23H25ClF2N4OS |
|---|---|
Molecular Weight |
479.0 g/mol |
IUPAC Name |
2-[[4-chloro-3-(3,4-difluorophenyl)-1H-pyrazol-5-yl]methylsulfanyl]-4-(cyclohexylmethyl)-5-ethyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C23H25ClF2N4OS/c1-2-15-18(10-13-6-4-3-5-7-13)27-23(28-22(15)31)32-12-19-20(24)21(30-29-19)14-8-9-16(25)17(26)11-14/h8-9,11,13H,2-7,10,12H2,1H3,(H,29,30)(H,27,28,31) |
InChI Key |
GYGFJKYRVOOELP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(NC1=O)SCC2=C(C(=NN2)C3=CC(=C(C=C3)F)F)Cl)CC4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


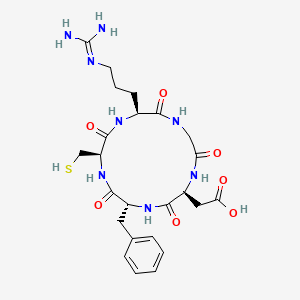
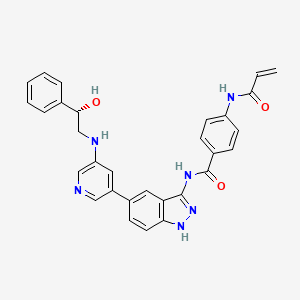
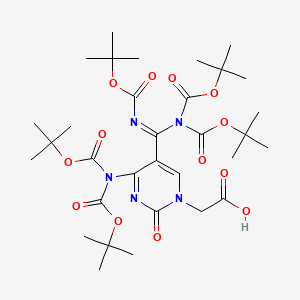
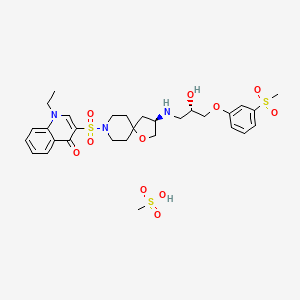
![[(2R,5R)-3-acetyloxy-5-(2-amino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12403646.png)
